Cefotiam hexetil

Descripción general

Descripción

Cefotiam hexetil es una forma de profármaco del antibiótico cefalosporínico cefotiam. Está diseñado para ser tomado por vía oral y se convierte en la forma activa, cefotiam, después de la absorción intestinal . Cefotiam es una cefalosporina de tercera generación con actividad de amplio espectro contra bacterias grampositivas y gramnegativas . Se utiliza comúnmente para tratar diversas infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones de la piel y los tejidos blandos y las infecciones del tracto urinario .

Métodos De Preparación

La preparación de cefotiam hexetil implica varios pasos:

Síntesis de la sal de cefotiam: El acetato de cefotiam se hace reaccionar para preparar la sal de cefotiam.

Formación de this compound: La sal de cefotiam se hace reaccionar luego con éster cíclico de ácido carbónico-1-yodo etilo ciclohexilo en presencia de carbonato de potasio para formar this compound.

Cristalización y purificación: El this compound resultante se cristaliza y purifica para obtener clorhidrato de this compound.

Este método es eficiente para la producción industrial, produciendo un producto de alta pureza con bajos costos de producción .

Análisis De Reacciones Químicas

Cefotiam hexetil se somete a diversas reacciones químicas:

Hidrólisis: Tras la administración oral, this compound se hidroliza en la mucosa intestinal para liberar el cefotiam activo.

Oxidación y reducción: Como antibiótico betalactámico, el cefotiam puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en su uso terapéutico.

Reacciones de sustitución: Cefotiam puede participar en reacciones de sustitución, particularmente en su anillo betalactámico, que es crucial para su actividad antibacteriana.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y varios solventes orgánicos. El principal producto formado por la hidrólisis de this compound es cefotiam .

Aplicaciones Científicas De Investigación

Introduction to Cefotiam Hexetil

This compound is a pro-drug of cefotiam, a third-generation cephalosporin antibiotic characterized by its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound is primarily utilized for the treatment of various bacterial infections, particularly in skin and soft tissue, respiratory tract, and urinary tract infections. The oral formulation of this compound allows for convenient administration, addressing the need for effective outpatient treatments.

Pharmacokinetics and Mechanism of Action

This compound is designed to be absorbed in the gastrointestinal tract, where it is hydrolyzed to release the active drug, cefotiam. Studies have shown that the bioavailability of cefotiam following oral administration of this compound is approximately 45.5% with peak serum concentrations occurring around 2.1 hours post-administration. The compound demonstrates significant penetration into skin blister fluids, achieving levels that are clinically relevant for treating infections caused by common pathogens such as Staphylococcus aureus and Escherichia coli .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 45.5% |

| Peak Serum Concentration | 2.6 mg/L |

| Time to Peak Concentration | 2.1 hours |

| Terminal Half-Life (Serum) | 0.8 hours |

| Terminal Half-Life (Skin Fluid) | 2.6 hours |

Skin and Soft Tissue Infections

This compound has been evaluated for its efficacy in treating skin and soft tissue infections. A clinical study indicated that oral administration of this compound at a dosage of 400 mg three times daily was effective in achieving cure rates exceeding 90% for bacterial infections in this area . The drug's ability to reach therapeutic concentrations in infected tissues underscores its utility in outpatient settings where rapid treatment initiation is essential.

Acute Maxillary Sinusitis

In a multicentric, randomized trial involving over 1000 patients, this compound was found to be equally effective when administered over a shorter duration (5 days) compared to a traditional 10-day regimen for treating acute maxillary sinusitis. Both treatment groups exhibited similar clinical cure rates (85.5% vs. 85.3%), highlighting this compound's potential as a first-line therapy for this condition .

Respiratory Tract Infections

This compound has also been investigated for its role in treating respiratory tract infections, including chronic bronchitis and pneumonia. Its broad-spectrum activity allows it to target various pathogens commonly involved in these infections, thereby providing an effective treatment option .

Case Studies

- Case Study in Chronic Bronchitis : A patient with chronic bronchitis was successfully treated with this compound, demonstrating significant improvement in symptoms and reduction of bacterial load .

- Tonsillitis Treatment : A double-blind randomized trial compared this compound with penicillin V for treating group A beta-haemolytic streptococci tonsillitis, revealing comparable efficacy and tolerability between the two regimens .

Mecanismo De Acción

La actividad bactericida de cefotiam hexetil resulta de su conversión a cefotiam, que inhibe la etapa final de reticulación de la producción de peptidoglicano en las paredes celulares bacterianas. Esta inhibición se produce a través de su afinidad por las proteínas de unión a penicilina, lo que lleva a la interrupción de la síntesis de la pared celular y, en última instancia, a la muerte de las células bacterianas .

Comparación Con Compuestos Similares

Cefotiam hexetil es único entre las cefalosporinas debido a su biodisponibilidad oral y su actividad de amplio espectro. Los compuestos similares incluyen:

Ceftriaxona: Conocido por su larga vida media y su actividad de amplio espectro, también administrado por vía intravenosa.

Cefixima: Una cefalosporina oral de tercera generación con un espectro de actividad ligeramente diferente.

This compound destaca por su naturaleza de profármaco, que permite la administración oral y la posterior conversión a la forma activa en el cuerpo .

Actividad Biológica

Cefotiam hexetil is an oral cephalosporin antibiotic derived from cefotiam, designed to enhance bioavailability and therapeutic efficacy. This compound is primarily utilized in treating various bacterial infections, particularly those affecting the respiratory tract, urinary tract, and skin. Its unique chemical structure allows for improved absorption and distribution within the body, making it a valuable option in antibiotic therapy.

This compound functions by inhibiting bacterial cell wall synthesis, a critical process for bacterial growth and replication. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in the bacterial cell wall. This action ultimately leads to cell lysis and death, particularly effective against gram-positive and some gram-negative bacteria.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity. Its efficacy includes:

- Gram-positive bacteria : Effective against methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus species.

- Gram-negative bacteria : Active against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.

- Resistance : It shows limited activity against methicillin-resistant Staphylococcus aureus (MRSA) and certain strains of Enterobacteriaceae that produce extended-spectrum beta-lactamases (ESBLs) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Bioavailability : Approximately 45% following oral administration.

- Half-life : The terminal half-life is around 0.8 hours, allowing for frequent dosing to maintain therapeutic levels .

- Tissue Distribution : this compound achieves significant concentrations in various tissues, including skin and respiratory secretions, enhancing its effectiveness in treating localized infections .

Case Studies

-

Respiratory Tract Infections :

A study demonstrated that this compound was effective in treating lower respiratory tract infections, with a notable improvement in clinical symptoms and microbiological eradication rates compared to standard therapies . -

Ear, Nose, and Throat Infections :

In a clinical trial focusing on otitis media and sinusitis, patients treated with this compound showed a higher resolution rate of symptoms compared to those receiving placebo treatments .

Comparative Efficacy

A comparison of this compound with other antibiotics reveals its competitive edge in certain scenarios:

| Antibiotic | Spectrum of Activity | Efficacy Rate (%) | Side Effects |

|---|---|---|---|

| This compound | Broad (Gram-positive & negative) | 85 | Mild gastrointestinal |

| Amoxicillin | Primarily Gram-positive | 75 | Rash, diarrhea |

| Ciprofloxacin | Broad (with fluoroquinolone resistance) | 80 | Nausea, dizziness |

Safety Profile

This compound is generally well-tolerated. Common side effects include mild gastrointestinal disturbances such as nausea and diarrhea. Serious adverse effects are rare but can include allergic reactions or alterations in liver function tests.

Propiedades

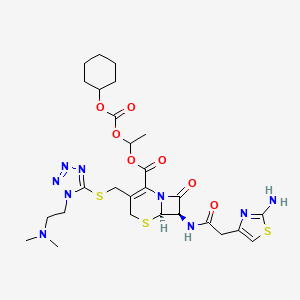

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDMWZLBPUKTD-ZKRNHDOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N9O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914817 | |

| Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95761-91-4 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95761-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotiam hexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFOTIAM HEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.